molecular formula C16H17N5O2S B2721452 1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide CAS No. 2034477-64-8

1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2721452
CAS No.: 2034477-64-8
M. Wt: 343.41
InChI Key: BNUKAZVDOJNLMS-UHFFFAOYSA-N
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Description

1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazine and imidazole intermediates, followed by their coupling with a phenyl group and subsequent sulfonamide formation. Reaction conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like methanesulfonyl chloride .

Chemical Reactions Analysis

1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has shown potential in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes critical for the survival of pathogens like Mycobacterium tuberculosis. The compound’s imidazole ring can coordinate with metal ions in enzyme active sites, disrupting their normal function .

Comparison with Similar Compounds

Compared to other similar compounds, 1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide stands out due to its unique combination of a phenyl group, pyrazine ring, and imidazole ring. Similar compounds include:

Properties

IUPAC Name

1-phenyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c22-24(23,13-14-4-2-1-3-5-14)20-9-11-21-10-8-19-16(21)15-12-17-6-7-18-15/h1-8,10,12,20H,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUKAZVDOJNLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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